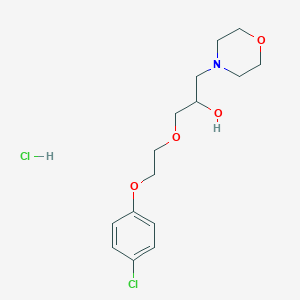

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride

Description

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO4 It is known for its unique structure, which includes a chlorophenoxy group, an ethoxy group, and a morpholinopropanol moiety

Propriétés

IUPAC Name |

1-[2-(4-chlorophenoxy)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO4.ClH/c16-13-1-3-15(4-2-13)21-10-9-20-12-14(18)11-17-5-7-19-8-6-17;/h1-4,14,18H,5-12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKPWJOIGFBWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COCCOC2=CC=C(C=C2)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with epichlorohydrin to produce 1-(2-(4-chlorophenoxy)ethoxy)-3-chloropropan-2-ol. Finally, the chloropropanol derivative is treated with morpholine under basic conditions to yield the desired product, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or morpholinopropanol moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride: This compound has a similar structure but with an isopropylamino group instead of a morpholine ring.

1-(2-(4-Chlorophenoxy)ethoxy)-3-(dimethylamino)propan-2-ol hydrochloride: Another similar compound with a dimethylamino group.

Uniqueness

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Activité Biologique

1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride, commonly referred to as a chlorophenoxy compound, has garnered interest in various fields, including pharmacology and environmental science. This compound is characterized by its unique chemical structure, which includes a chlorophenyl moiety that contributes to its biological activity. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Chemical Formula : C15H23Cl2NO4

- CAS Number : 1172851-34-1

- Molecular Weight : 328.26 g/mol

The biological activity of 1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), although studies indicate that AChE may not be the primary target for this compound .

- Interaction with Mitochondrial Functions : Research on chlorophenols indicates that they can uncouple mitochondrial respiration and inhibit electron transport chain complexes, leading to altered cellular energy metabolism .

- DNA Interaction : The compound's potential to interact with DNA has been noted, with implications for mutagenicity and carcinogenicity. Transformation products of chlorophenoxy herbicides have shown varying degrees of interaction with calf thymus DNA .

Table 1: Summary of Biological Activities

Case Studies

- Chlorophenoxy Herbicides : A study evaluating the toxicity of chlorophenoxy herbicides found that transformation products exhibited higher inhibitory activity compared to their parent compounds, suggesting increased risk associated with environmental exposure .

- Mitochondrial Studies : Research focusing on isolated plant mitochondria demonstrated that chlorinated phenols, including those similar to our compound, could uncouple oxidative phosphorylation and inhibit electron transport chain activities in a concentration-dependent manner .

- DNA Interaction Studies : Investigations into the interaction between chlorophenoxy herbicides and DNA revealed that certain transformation products could bind non-covalently to DNA, affecting its stability and potentially leading to mutagenic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.